1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde
CAS No.: 1350760-52-9
Cat. No.: VC2732681
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1350760-52-9 |
|---|---|
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 1-cyclopropyl-7-methylindole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H13NO/c1-9-3-2-4-12-10(8-15)7-14(13(9)12)11-5-6-11/h2-4,7-8,11H,5-6H2,1H3 |
| Standard InChI Key | GEXRYBJOHDRHAZ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CN2C3CC3)C=O |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CN2C3CC3)C=O |
Introduction
Structural Characteristics and Classification
1-Cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is characterized by its bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, which is the defining feature of indole compounds. This particular derivative features three key substituents: a cyclopropyl group at the nitrogen position (N-1), a methyl group at position 7, and an aldehyde group at position 3.
The general structure contains several notable functional groups that contribute to its chemical reactivity and potential biological properties:
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The indole core provides a rigid, planar aromatic system
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The cyclopropyl group at the N-1 position introduces specific steric properties
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The methyl group at position 7 affects the electron distribution in the benzene ring
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The aldehyde group at position 3 serves as a reactive site for various transformations
Based on analysis of related compounds, the estimated molecular formula would be C₁₃H₁₃NO, with a calculated molecular weight of approximately 199.25 g/mol .
Structural Comparison with Related Compounds
Table 1 presents a comparison between 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde and structurally similar compounds that appear in the scientific literature:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| 1-Cyclopropyl-7-methyl-1H-indole-3-carbaldehyde | C₁₃H₁₃NO | ~199.25 | Not specified | Reference compound |
| 1-Cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde | C₁₃H₁₂FNO | 217.24 | Not specified | Fluorine at position 5 |
| 5-Chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde | C₁₃H₁₂ClNO | 233.70 | 1350761-08-8 | Chlorine at position 5 |
| 7-Chloro-1-cyclopropyl-1H-indole-3-carbaldehyde | C₁₂H₁₀ClNO | 219.67 | 1350760-98-3 | Chlorine at position 7, no methyl group |
The structural variations in these related compounds significantly influence their physicochemical properties and potential biological activities, while maintaining the core indole-3-carbaldehyde functionality .
| Synthetic Step | Reagents | Conditions | Expected Yield | Purification Method |
|---|---|---|---|---|
| Fischer indole synthesis | Appropriately substituted phenylhydrazine, ketone/aldehyde, acid catalyst | 80-120°C, 2-8 hours | 60-85% | Column chromatography |
| N-cyclopropylation | Indole, cyclopropyl halide, base (e.g., NaH, K₂CO₃) | 20-80°C, 3-12 hours | 70-90% | Recrystallization or chromatography |
| Vilsmeier-Haack formylation | POCl₃, DMF | 0-80°C, 1-5 hours | 70-85% | Column chromatography |
The synthesis requires careful control of reaction parameters, including temperature, solvent selection, and reaction duration, to optimize yield and purity of the desired product.
Chemical Properties and Reactivity
The chemical behavior of 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is significantly influenced by the functional groups present in its structure, particularly the reactive aldehyde group at position 3.
Physicochemical Properties
Based on the structural features and similar indole derivatives, the following physicochemical properties can be anticipated:
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Physical state: Likely a crystalline solid at room temperature
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Color: Pale yellow to off-white
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Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and ethanol; poorly soluble in water
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Stability: Relatively stable under normal storage conditions, but potentially sensitive to strong oxidizing agents and prolonged exposure to light
Reactivity Profile
The compound's reactivity is primarily governed by the aldehyde group at position 3, which serves as an electrophilic center for various transformations:
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Oxidation reactions: The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or sodium dichromate
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Reduction reactions: Conversion to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride
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Condensation reactions: The aldehyde can participate in condensation reactions with amines to form imines (Schiff bases) or with active methylene compounds to form alkenes via the Knoevenagel condensation
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Addition reactions: Nucleophilic addition to the carbonyl group to form a range of derivatives
The indole nitrogen, despite being substituted with a cyclopropyl group, can still participate in certain reactions, particularly under strongly acidic or basic conditions.
Spectroscopic Characteristics
The compound would exhibit distinctive spectroscopic features that could be used for identification and purity assessment:
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¹H NMR spectroscopy: Characteristic signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the indole C-2 proton (δ 7.5-8.5 ppm), aromatic protons, methyl group (δ 2.0-2.5 ppm), and cyclopropyl protons (δ 0.5-1.5 ppm)
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¹³C NMR spectroscopy: Distinctive signal for the aldehyde carbon (δ 180-190 ppm)
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IR spectroscopy: Strong carbonyl stretching band (around 1660-1680 cm⁻¹)
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Mass spectrometry: Molecular ion peak corresponding to the molecular weight and characteristic fragmentation pattern
| Structural Feature | Potential Impact on Biological Activity |
|---|---|
| Cyclopropyl at N-1 | May enhance lipophilicity and cell membrane permeability; could affect binding to target proteins |
| Methyl at position 7 | Could influence electron distribution in the indole ring, potentially affecting binding affinity |
| Aldehyde at position 3 | Provides a reactive site for covalent binding to nucleophilic amino acid residues in target proteins |
| Unsubstituted position 5 | Potential site for further functionalization to tune biological activity |
These structure-activity relationships could guide future medicinal chemistry efforts aimed at optimizing the biological properties of this compound class .
Analytical Methods and Characterization
Proper characterization of 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde requires the application of various analytical techniques to confirm its identity, assess its purity, and determine its physicochemical properties.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) represent essential techniques for evaluating the purity of the compound. Typical HPLC conditions might include:
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Column: C18 reversed-phase
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Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
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Detection: UV detection at 254-280 nm
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Retention time: Dependent on specific chromatographic conditions
Spectroscopic Identification
Comprehensive spectroscopic analysis would provide definitive structural confirmation:
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Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR would reveal the characteristic signals associated with the indole core, the aldehyde group, the cyclopropyl moiety, and the methyl substituent
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Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups, particularly the aldehydic C=O stretch
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Mass Spectrometry: Would establish the molecular weight and provide fragmentation patterns characteristic of the structure
X-ray Crystallography
Single-crystal X-ray diffraction analysis, if possible, would provide definitive confirmation of the three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of the substituents.
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